molecular formula C17H20N4O2S2 B2407849 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392299-96-6

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2407849
CAS No.: 392299-96-6
M. Wt: 376.49
InChI Key: WBUHRBYHEVSAIQ-UHFFFAOYSA-N
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Description

This compound is a derivative of 3,4-dihydroquinolin-1(2H)-one , which is a bioactive natural scaffold used in plant disease management . The compound also contains a thiadiazole ring, which is a common feature in many pharmaceuticals due to its diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is involved in the synthesis of heterocyclic compounds that show significant biological activities. Studies have shown the utility of similar quinoline and thiadiazole derivatives in the construction of compounds with potential antioxidant and antitumor activity. For example, the synthesis of 5-aryl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(pyridin-4-yl)thiazolidin-4-ones demonstrated good to excellent inhibition potency against various bacterial strains, indicating a broad spectrum of inhibitory activity (Desai et al., 2020).

Antimicrobial Activity

Several synthesized compounds bearing quinoline and thiadiazole moieties have been evaluated for their antimicrobial efficacy. For instance, compounds derived from similar structural frameworks showed promising results against Gram-positive and Gram-negative bacterial strains, with some derivatives exhibiting excellent activity (Abdelhamid et al., 2019). This suggests potential applications of this compound in developing new antimicrobial agents.

Antitumor and Cytotoxic Activity

Compounds with a 3,4-dihydroquinolin-1(2H)-yl component have been studied for their antitumor properties. For example, a study on novel heterocycles from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione showed that derivatives displayed significant cytotoxic activities against cancer cell lines, indicating the potential of such compounds in cancer research (Salem et al., 2020).

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-2-6-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-5-8-12-7-3-4-9-13(12)21/h3-4,7,9H,2,5-6,8,10-11H2,1H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHRBYHEVSAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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